1-(4-Bromobutoxy)-4-methoxybenzene
Overview
Description
1-(4-Bromobutoxy)-4-methoxybenzene is an organic compound with the molecular formula C11H15BrO2. It is a derivative of benzene, featuring a bromobutoxy group and a methoxy group attached to the benzene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromobutoxy)-4-methoxybenzene can be synthesized through the reaction of 1,4-dibromobutane with 4-methoxyphenol. The reaction typically involves the use of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-methoxyphenol attacks the bromine atom of 1,4-dibromobutane, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobutoxy)-4-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted benzene derivatives.
Oxidation: The compound can be oxidized to form corresponding phenolic compounds.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 4-methoxybutoxybenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed:
Nucleophilic Substitution: Substituted benzene derivatives.
Oxidation: Phenolic compounds.
Reduction: 4-Methoxybutoxybenzene.
Scientific Research Applications
1-(4-Bromobutoxy)-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of biochemical pathways and as a reagent in biological assays.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Bromobutoxy)-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The bromobutoxy group can participate in nucleophilic substitution reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and its role in various chemical processes .
Comparison with Similar Compounds
(4-Bromobutoxy)benzene: Lacks the methoxy group, resulting in different reactivity and applications.
4-Methoxyphenol: Lacks the bromobutoxy group, leading to different chemical properties and uses.
1-Bromo-4-phenoxybutane: Similar structure but with different substituents, affecting its reactivity and applications
Uniqueness: 1-(4-Bromobutoxy)-4-methoxybenzene is unique due to the presence of both bromobutoxy and methoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
IUPAC Name |
1-(4-bromobutoxy)-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-13-10-4-6-11(7-5-10)14-9-3-2-8-12/h4-7H,2-3,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMUBVHIMDDDNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366309 | |
Record name | 1-(4-Bromobutoxy)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2033-83-2 | |
Record name | 1-(4-Bromobutoxy)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2033-83-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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